JNJ-1013

PROTAC IRAK1 DC50

JNJ-1013 is a heterobifunctional PROTAC degrader that selectively eliminates IRAK1 protein (DC₅₀=3 nM, Dmax=96%), ablating both kinase and scaffolding functions. Unlike kinase inhibitors, it abrogates the scaffolding role critical for MyD88-mutant ABC DLBCL survival, with potent anti-proliferative effects in HBL-1 (IC₅₀=60 nM) and OCI-LY10 (IC₅₀=170 nM). Ideal for target validation and comparative degradation studies.

Molecular Formula C46H55N9O7S
Molecular Weight 878.1 g/mol
Cat. No. B10832104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-1013
Molecular FormulaC46H55N9O7S
Molecular Weight878.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O
InChIInChI=1S/C46H55N9O7S/c1-27(29-10-12-30(13-11-29)41-28(2)47-26-63-41)49-44(59)38-23-32(56)24-55(38)45(60)42(46(3,4)5)52-40(57)25-62-33-17-20-54(21-18-33)31-14-15-36(39(22-31)61-6)51-43(58)37-9-7-8-34(50-37)35-16-19-48-53-35/h7-16,19,22,26-27,32-33,38,42,56H,17-18,20-21,23-25H2,1-6H3,(H,48,53)(H,49,59)(H,51,58)(H,52,57)/t27-,32+,38-,42+/m0/s1
InChIKeyMHRNVFQJUUXQIG-VIFUUBRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-1013 (CAS 2597343-08-1): A Selective IRAK1 PROTAC Degrader for Targeted Protein Degradation Research


JNJ-1013, also known as Degrader-3, is a small-molecule Proteolysis Targeting Chimera (PROTAC) [1]. It functions as a selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) . The compound is a heterobifunctional molecule comprising an IRAK1/IRAK4 inhibitor (JH-I-25) linked to a VHL E3 ligase ligand, designed to induce ubiquitination and subsequent proteasomal degradation of IRAK1 [1][2]. Its primary application is in probing the scaffolding function of IRAK1 in B-cell lymphomas harboring MyD88 mutations .

Why JNJ-1013 Cannot Be Substituted by General IRAK1 Inhibitors: A Mechanistic and Selectivity Rationale


The therapeutic and experimental relevance of JNJ-1013 is predicated on its unique mechanism of action as a degrader, not an inhibitor. Standard IRAK1 inhibitors like JH-X-119-01 block kinase activity (IC50 = 9 nM) but do not eliminate the protein's scaffolding function, which is essential for tumor cell survival in MyD88-mutant ABC DLBCL [1]. JNJ-1013 induces complete degradation of the IRAK1 protein, thereby ablating both its kinase and scaffolding functions . Furthermore, JNJ-1013 demonstrates a high degree of proteome-wide selectivity, degrading IRAK1 among >7,500 proteins assessed, a specificity profile not replicated by broad-spectrum or pan-kinase inhibitors [2]. Therefore, substituting JNJ-1013 with an inhibitor or a less selective degrader will fail to recapitulate the biological outcomes tied to IRAK1's scaffolding role.

JNJ-1013: Quantitative Evidence of Potency, Selectivity, and Cellular Efficacy Versus IRAK1 Inhibitors and Other Degraders


Potency: JNJ-1013 Achieves Nanomolar IRAK1 Degradation (DC50) Superior to the Anti-Proliferative Potency of a Covalent Inhibitor

JNJ-1013 demonstrates potent degradation of IRAK1 with a DC50 of 3 nM in HBL-1 cells, achieving a maximal degradation (Dmax) of 96% at 10 µM [1]. In contrast, the covalent IRAK1 inhibitor JH-X-119-01 exhibits anti-proliferative effects only at micromolar concentrations (EC50 ranging from 0.59 to 9.72 µM across WM and DLBCL cell lines) . The ~200- to 3,000-fold lower concentration required for JNJ-1013 to elicit a pharmacodynamic response (degradation vs. growth inhibition) underscores the functional advantage of eliminating IRAK1 protein over merely inhibiting its kinase activity.

PROTAC IRAK1 DC50 Degradation DLBCL

Selectivity: JNJ-1013 is Highly Selective for IRAK1 Across the Proteome

Proteomic profiling demonstrates that JNJ-1013 is selective for IRAK1 degradation among >7,548 proteins analyzed at 1 µM [1]. While it degrades cyclin G-associated kinase (GAK) and NmrA-like family domain-containing protein 1 (NMRAL1) as secondary targets, the vast majority of the proteome remains unaffected [1]. This level of selectivity is a critical differentiator from pan-kinase inhibitors or less specific PROTACs, which can degrade multiple kinases or unrelated proteins.

PROTAC IRAK1 Selectivity Proteomics Off-target

Functional Impact: JNJ-1013 Potently Inhibits IRAK1-Dependent Proliferation in MyD88-Mutant Cells

JNJ-1013 demonstrates strong anti-proliferative activity in ABC DLBCL cells harboring the MyD88 L265P mutation [1]. It inhibits the proliferation of HBL-1 cells with an IC50 of 60 nM and OCI-LY10 cells with an IC50 of 170 nM [2]. This anti-proliferative effect is directly linked to the degradation of IRAK1, as the scaffolding function of IRAK1 is essential for the survival of these MyD88-mutant cells [1]. This contrasts with IRAK1 inhibitors, which are less effective in these models because they do not eliminate the IRAK1 scaffold .

PROTAC IRAK1 Anti-proliferative MyD88 DLBCL

Recommended Application Scenarios for JNJ-1013 in IRAK1 Scaffolding and MyD88-Mutant Lymphoma Research


Investigating IRAK1 Scaffolding Function in MyD88-Mutant ABC DLBCL

JNJ-1013 is the optimal tool for dissecting the scaffolding role of IRAK1 in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) cells harboring MyD88 mutations [1]. In these models, the protein's non-kinase scaffolding activity is critical for tumor cell survival. Unlike kinase inhibitors, JNJ-1013 achieves complete protein degradation (DC50 = 3 nM, Dmax = 96%) , thereby abrogating this essential function. Its potent anti-proliferative effect in HBL-1 (IC50 = 60 nM) and OCI-LY10 (IC50 = 170 nM) cells makes it suitable for dose-response studies and combination therapy experiments [2].

Target Validation and Biomarker Discovery in IRAK1-Dependent Cancers

The high proteome-wide selectivity of JNJ-1013 (>7,500 proteins screened) [2] makes it an ideal chemical probe for target validation. Researchers can use JNJ-1013 to generate high-confidence, on-target cellular phenotypes, facilitating the identification of downstream biomarkers of IRAK1 degradation. Its well-characterized effect on reducing p-IκBα and p-STAT3(Tyr705) levels provides clear pharmacodynamic markers for confirming target engagement in vitro and in vivo [1].

Comparative Study of Degrader vs. Inhibitor Modalities for IRAK1

JNJ-1013 is a valuable comparator to IRAK1 kinase inhibitors such as JH-X-119-01 . Side-by-side experiments can reveal the differential biological consequences of removing the entire IRAK1 protein versus blocking only its kinase activity. This is particularly relevant in MyD88-mutant contexts, where inhibitors are ineffective [1]. Such comparisons are essential for understanding the therapeutic potential of targeted protein degradation over traditional kinase inhibition.

Investigating IRAK1 Degradation in Inflammatory Signaling Pathways

Beyond oncology, IRAK1 is a key mediator in innate immune and inflammatory signaling pathways (e.g., TLR/IL-1R) [3]. JNJ-1013 can be used to study the role of IRAK1 degradation in regulating the production of pro-inflammatory cytokines. Its ability to decrease levels of phosphorylated IκBα and STAT3 provides a clear readout for modulating downstream NF-κB and JAK/STAT signaling in immune cells. Researchers should, however, be mindful of the compound's secondary targets (GAK and NMRAL1) when designing experiments at higher concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-1013

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.